molecular formula C12H21N3O3 B12980706 tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B12980706
M. Wt: 255.31 g/mol
InChI Key: ZHRGVNZSFKXDKB-ZROIWOOFSA-N
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Description

tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[34]octane-2-carboxylate is a complex organic compound that features a spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a tert-butyl group, a methoxyimino group, and a diazaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate as a precursor. The methoxyimino group can be introduced through a reaction with methoxyamine under suitable conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyimino group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imino derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its spirocyclic structure provides a rigid framework that can be useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides a rigid scaffold that enhances binding affinity. The compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate
  • tert-Butyl (E)-8-(hydroxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

tert-Butyl (E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the methoxyimino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable tool in chemical and biological research.

Properties

Molecular Formula

C12H21N3O3

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (5E)-5-methoxyimino-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)15-7-12(8-15)6-13-5-9(12)14-17-4/h13H,5-8H2,1-4H3/b14-9-

InChI Key

ZHRGVNZSFKXDKB-ZROIWOOFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC\2(C1)CNC/C2=N/OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2=NOC

Origin of Product

United States

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